molecular formula C16H15FN2O3 B5713610 N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5713610
M. Wt: 302.30 g/mol
InChI Key: QSZPLXAQRRMBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 4-nitro group and a 3-methyl group, along with a 2-(4-fluorophenyl)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves the following steps:

    Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting it with thionyl chloride to form the acid chloride, followed by reaction with 2-(4-fluorophenyl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3-methyl-4-amino-N-[2-(4-fluorophenyl)ethyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methyl-4-nitrobenzoic acid and 2-(4-fluorophenyl)ethylamine.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-3-methyl-4-nitrobenzamide: Similar structure with a chlorine atom instead of fluorine.

    N-[2-(4-bromophenyl)ethyl]-3-methyl-4-nitrobenzamide: Similar structure with a bromine atom instead of fluorine.

    N-[2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-11-10-13(4-7-15(11)19(21)22)16(20)18-9-8-12-2-5-14(17)6-3-12/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZPLXAQRRMBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.